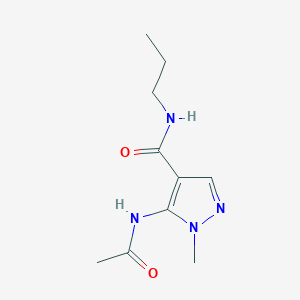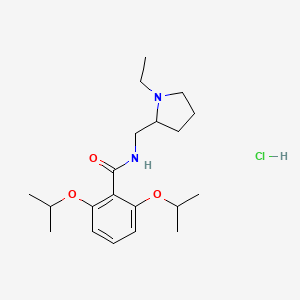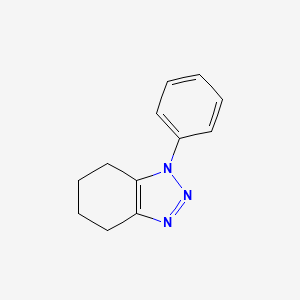
2,6-dimethoxy-N-(3-(pentan-3-yl)isoxazol-5-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-dimethoxy-N-(3-(pentan-3-yl)isoxazol-5-yl)benzamide is a chemical compound belonging to the benzamide and isoxazole family. It is known for its application as an herbicide, particularly in vineyards and tree nut orchards for the preemergence control of broadleaf weeds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethoxy-N-(3-(pentan-3-yl)isoxazol-5-yl)benzamide involves several steps. The starting materials typically include 2,6-dimethoxybenzoic acid and 3-(pentan-3-yl)isoxazole. The reaction conditions often involve the use of reagents such as thionyl chloride for the formation of acid chlorides, followed by amide formation using amines .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Analyse Des Réactions Chimiques
Types of Reactions
2,6-dimethoxy-N-(3-(pentan-3-yl)isoxazol-5-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Applications De Recherche Scientifique
2,6-dimethoxy-N-(3-(pentan-3-yl)isoxazol-5-yl)benzamide has several scientific research applications:
Chemistry: Used as a model compound in studying reaction mechanisms and kinetics.
Biology: Investigated for its effects on plant growth and development.
Medicine: Explored for potential therapeutic applications due to its structural similarity to bioactive molecules.
Industry: Used in the formulation of herbicides for agricultural applications
Mécanisme D'action
The mechanism of action of 2,6-dimethoxy-N-(3-(pentan-3-yl)isoxazol-5-yl)benzamide involves inhibition of specific enzymes in plants, leading to the disruption of essential metabolic pathways. This results in the preemergence control of broadleaf weeds by preventing their growth and development .
Comparaison Avec Des Composés Similaires
Similar Compounds
Isoxaben: Another herbicide with a similar structure and application.
2,6-dimethoxy-N-(3-(1-ethyl-1-methylpropyl)-5-isoxazolyl)benzamide: A structurally related compound with similar herbicidal properties
Uniqueness
2,6-dimethoxy-N-(3-(pentan-3-yl)isoxazol-5-yl)benzamide is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical and biological properties compared to other similar compounds .
Propriétés
Numéro CAS |
82558-72-3 |
|---|---|
Formule moléculaire |
C17H22N2O4 |
Poids moléculaire |
318.4 g/mol |
Nom IUPAC |
2,6-dimethoxy-N-(3-pentan-3-yl-1,2-oxazol-5-yl)benzamide |
InChI |
InChI=1S/C17H22N2O4/c1-5-11(6-2)12-10-15(23-19-12)18-17(20)16-13(21-3)8-7-9-14(16)22-4/h7-11H,5-6H2,1-4H3,(H,18,20) |
Clé InChI |
WKYYKZKJALIJTP-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)C1=NOC(=C1)NC(=O)C2=C(C=CC=C2OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-Aminobenzo[d]oxazol-2-yl)-2-bromoethanone](/img/structure/B12887089.png)
![Methyl 5-(1,4,5,6-tetrahydrocyclopenta[b]pyrrol-2-yl)pentanoate](/img/structure/B12887096.png)
![3-(Hydroxymethylene)furo[3,2-b]furan-2(3H)-one](/img/structure/B12887100.png)

![(-)-1,13-Bis(di-p-tolylphosphino)-7,8-dihydro-6H-dibenzo[f,h][1,5]dioxonine](/img/structure/B12887117.png)


![2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-4-carboxaldehyde](/img/structure/B12887137.png)





![[4-(1-Ethyl-1H-1,2,3-triazol-4-yl)phenoxy]acetic acid](/img/structure/B12887176.png)
